4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14998942
InChI: InChI=1S/C19H22N2O2/c22-18(21-13-8-16-6-11-20-12-7-16)19(9-14-23-15-10-19)17-4-2-1-3-5-17/h1-7,11-12H,8-10,13-15H2,(H,21,22)
SMILES:
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

CAS No.:

Cat. No.: VC14998942

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide -

Specification

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
IUPAC Name 4-phenyl-N-(2-pyridin-4-ylethyl)oxane-4-carboxamide
Standard InChI InChI=1S/C19H22N2O2/c22-18(21-13-8-16-6-11-20-12-7-16)19(9-14-23-15-10-19)17-4-2-1-3-5-17/h1-7,11-12H,8-10,13-15H2,(H,21,22)
Standard InChI Key SNCNDMSHPJLFGO-UHFFFAOYSA-N
Canonical SMILES C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₂N₂O₂, with a systematic IUPAC name of 4-phenyl-N-[2-(pyridin-4-yl)ethyl]oxane-4-carboxamide . Key structural components include:

  • A tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a phenyl group.

  • A carboxamide linkage connecting the oxane core to a 2-(pyridin-4-yl)ethyl side chain.

The SMILES notation O=C(NCCC1=CC=NC=C1)C1(C2=CC=CC=C2)CCOCC1 clarifies connectivity , while the InChIKey BCNDMSQOSOIGPP-UHFFFAOYSA-N provides a unique identifier for databases .

Stereochemistry and Conformational Analysis

X-ray crystallography data for closely related analogs (e.g., tetrahydro-2H-pyran-4-carboxamide derivatives) reveal chair conformations for the oxane ring, stabilized by intramolecular hydrogen bonding between the amide NH and pyran oxygen . Substitution at the 4-position introduces steric hindrance, potentially influencing binding affinity in biological systems.

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is synthesized via amide coupling between 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and 2-(pyridin-4-yl)ethylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like HATU or EDCl.

  • Nucleophilic attack by the amine, facilitated in polar aprotic solvents (e.g., DMF or DMPU) at elevated temperatures (150°C) .

  • Purification via column chromatography or recrystallization.

Yield optimization strategies emphasize steric shielding of the oxane ring to prevent side reactions .

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight310.39 g/mol
LogP (Predicted)1.07 (iLOGP), -0.55 (XLOGP3)
Solubility76.4 mg/mL in aqueous buffers
Melting PointNot reported
StabilityHydrolytically stable at pH 4–9

The compound’s high solubility and moderate lipophilicity suggest favorable bioavailability, though in vivo pharmacokinetic studies are lacking .

Biological Activity and Mechanisms

Kinase Inhibition

Analogous compounds (e.g., N-(4-aminophenyl)tetrahydro-2H-pyran-4-carboxamide) demonstrate kinase inhibitory activity, particularly against PIM1 and CDK2 . Molecular docking studies propose that the carboxamide group forms hydrogen bonds with ATP-binding pockets, while the aryl groups enhance hydrophobic interactions .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation

Data aggregated from safety sheets indicate moderate toxicity, necessitating handling in fume hoods with PPE .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a building block for:

  • Antiparasitic agents: Analog optimization to enhance selectivity for protozoan targets.

  • Kinase inhibitors: Structural modifications to improve potency against oncology-related kinases .

Material Science

Its rigid oxane core and aromatic substituents make it a candidate for liquid crystal development, though this remains unexplored .

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